molecular formula C7H17N B242023 N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride CAS No. 17839-28-0

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride

Cat. No.: B242023
CAS No.: 17839-28-0
M. Wt: 115.22 g/mol
InChI Key: WHXPIXBWEZSBJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride typically involves the alkylation of 2,2-dimethyl-1-propanamine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various alkylated or arylated amines

Mechanism of Action

The mechanism of action of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is unique due to its specific ethyl and dimethyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in proteomics research and other specialized applications .

Properties

CAS No.

17839-28-0

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N-ethyl-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C7H17N/c1-5-8-6-7(2,3)4/h8H,5-6H2,1-4H3

InChI Key

WHXPIXBWEZSBJL-UHFFFAOYSA-N

SMILES

CCNCC(C)(C)C.Cl

Canonical SMILES

CCNCC(C)(C)C

Pictograms

Flammable; Corrosive; Irritant

Synonyms

(2,2-dimethylpropyl)ethylamine(SALTDATA: HCl)

Origin of Product

United States

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